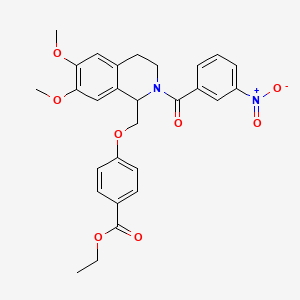
Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with dimethoxy and nitrobenzoyl groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde or ketone.
Introduction of the nitrobenzoyl group: This step involves the acylation of the tetrahydroisoquinoline core with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted derivatives.
Scientific Research Applications
Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is not fully understood. its molecular targets and pathways likely involve interactions with enzymes and receptors due to its structural features. The nitrobenzoyl group may participate in redox reactions, while the tetrahydroisoquinoline core may interact with neurotransmitter receptors.
Comparison with Similar Compounds
Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with similar compounds such as:
Mthis compound: This compound differs only by the ester group, which is a methyl ester instead of an ethyl ester.
Ethyl 4-((6,7-dimethoxy-2-(3-aminobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: This compound has an amino group instead of a nitro group.
This compound: This compound has similar structural features but different substituents on the benzoyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H28N2O8 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H28N2O8/c1-4-37-28(32)18-8-10-22(11-9-18)38-17-24-23-16-26(36-3)25(35-2)15-19(23)12-13-29(24)27(31)20-6-5-7-21(14-20)30(33)34/h5-11,14-16,24H,4,12-13,17H2,1-3H3 |
InChI Key |
WIXSWTAHFMEBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















